

A Technical Guide to the Solubility of Bilastine-d6 in Organic Solvents

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Compound of Interest

Compound Name: *Bilastine-d6*

Cat. No.: *B565373*

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This technical guide provides a comprehensive overview of the solubility characteristics of Bilastine, a selective histamine H1 receptor antagonist. While specific quantitative solubility data for its deuterated analog, **Bilastine-d6**, is not extensively available in public literature, the data for Bilastine serves as a robust proxy due to their near-identical physicochemical properties. Deuterated forms like **Bilastine-d6** are primarily utilized as internal standards in pharmacokinetic studies to quantify the active drug.^{[1][2]}

Quantitative Solubility Data

The solubility of Bilastine has been evaluated in various organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison and aid in solvent selection for analytical and formulation development.

Solvent	Type	Solubility	Concentration	Temperature	Source
Single Solvents					
Chloroform	Organic	Soluble	~30 mg/mL	Not Specified	[3]
4-Methylpyridine	Organic	Soluble	29 mg/mL (62.55 mM)	25°C	[4]
Dimethyl Sulfoxide (DMSO)	Organic	Soluble	49.3 mg/mL (106.34 mM)	Not Specified	[5]
Dimethyl Sulfoxide (DMSO)	Organic	Soluble	1 mg/mL (2.15 mM)	Not Specified	[4]
Methanol	Organic	Highest Solubility*	Not Quantified	Not Specified	[6]
Methylene Chloride	Organic	Soluble	Not Quantified	Not Specified	[7]
Water	Aqueous	Insoluble	-	Not Specified	[4][5][7]
Solvent Systems for In Vivo Use					
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Mixed	Soluble	≥ 1.25 mg/mL	Not Specified	[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Mixed	Soluble	≥ 1.25 mg/mL	Not Specified	[8]

10% DMSO, 90% Corn Oil	Mixed	Soluble	≥ 1.25 mg/mL	Not Specified	[8]
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*Compared to water, 0.1 N HCl, and 6.8 phosphate buffer.[\[6\]](#)

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.[\[6\]](#)

- Preparation of Saturated Solution:
 - Add an excess amount of **Bilastine-d6** to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
 - Agitate the vial at a constant temperature using a shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the suspension to settle.
 - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
 - Filter the aliquot using a chemically inert syringe filter (e.g., 0.22 μ m PTFE) to remove any remaining micro-particulates.
- Quantification:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved **Bilastine-d6**.[\[6\]](#)[\[9\]](#)[\[10\]](#)

- Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Preparation of Stock Solutions for Analysis

This protocol details the preparation of a standard stock solution, a common procedure in analytical method development for Bilastine.[\[9\]](#)[\[11\]](#)

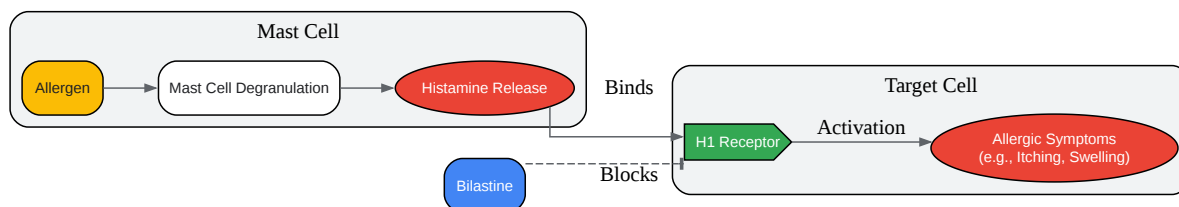
- Weighing: Accurately weigh a precise amount (e.g., 10 mg) of **Bilastine-d6** using an analytical balance.
- Dissolution: Transfer the weighed compound into a volumetric flask (e.g., 100 mL).
- Solvent Addition: Add a portion of the chosen solvent (e.g., methanol) and gently swirl or sonicate the flask to ensure complete dissolution of the solid.[\[9\]](#)[\[10\]](#)
- Final Volume Adjustment: Once dissolved, add the solvent to the calibration mark of the volumetric flask.
- Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous. This yields a stock solution of a known concentration (e.g., 100 µg/mL).

Visualizations

Mechanism of Action: Histamine H1 Receptor

Antagonism

Bilastine functions as a selective antagonist of the histamine H1 receptor. During an allergic reaction, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, causing allergic symptoms. Bilastine competitively binds to these H1 receptors, preventing histamine from activating them and thereby mitigating the allergic response.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

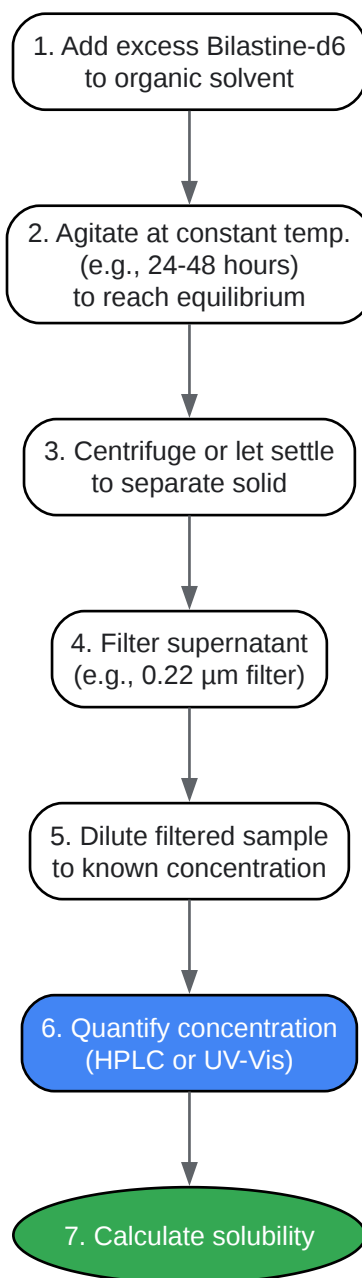


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Figure 1: Bilastine's mechanism of action as an H1 receptor antagonist.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps involved in determining the solubility of a compound like **Bilastine-d6** in an organic solvent.



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Figure 2: Workflow for the experimental determination of solubility.

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